molecular formula C19H22N4O4S2 B2423264 N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851978-19-3

N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2423264
CAS No.: 851978-19-3
M. Wt: 434.53
InChI Key: XZVLBSBAAAWXCO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide: . This compound features a benzenesulfonamide group attached to a hydrazinecarbonyl moiety, which is further connected to a methoxybenzo[d]thiazole structure.

Properties

IUPAC Name

N,N-diethyl-4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-4-23(5-2)29(25,26)14-11-9-13(10-12-14)18(24)21-22-19-20-17-15(27-3)7-6-8-16(17)28-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVLBSBAAAWXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 4-Methoxybenzo[d]thiazol-2-amine

The process begins with the diazotization of 4-methoxybenzo[d]thiazol-2-amine under acidic conditions. In a representative protocol:

  • Reactants : 4-Methoxybenzo[d]thiazol-2-amine (1.0 equiv), sodium nitrite (1.05 equiv), hydrochloric acid (3.0 equiv).
  • Conditions : 0–5°C, 1 hour.
  • Outcome : Formation of a diazonium salt intermediate.

Reduction to Hydrazine Derivative

The diazonium salt is reduced using sulfite or stannous chloride-hydrochloric acid:

  • Sulfite Method : Freshly prepared potassium sulfite (2.5 equiv) in water at 90–95°C for 2 hours yields 4-methoxybenzo[d]thiazol-2-yl hydrazine hydrochloride (purity >95%, yield 65–70%).
  • Stannous Chloride Method : Higher yields (75–80%) are achieved but require careful pH control to prevent tar formation.

Preparation of N,N-Diethyl-4-(Chlorocarbonyl)Benzenesulfonamide

Sulfonation of Diethylamine

N,N-Diethylbenzenesulfonamide is synthesized via sulfonation of diethylamine using benzenesulfonyl chloride:

  • Reactants : Diethylamine (1.2 equiv), benzenesulfonyl chloride (1.0 equiv).
  • Conditions : Room temperature, 12 hours in dichloromethane.
  • Yield : 85–90%.

Carbonyl Chloride Formation

The sulfonamide is converted to its carbonyl chloride using thionyl chloride or oxalyl chloride:

  • Reactants : N,N-Diethylbenzenesulfonamide (1.0 equiv), thionyl chloride (3.0 equiv).
  • Conditions : Reflux in anhydrous toluene for 4 hours.
  • Yield : 92–95%.

Coupling of Intermediates

Hydrazinecarbonyl Linker Formation

The hydrazine and carbonyl chloride are coupled under Schotten-Baumann conditions:

  • Reactants : 4-Methoxybenzo[d]thiazol-2-yl hydrazine (1.1 equiv), N,N-diethyl-4-(chlorocarbonyl)benzenesulfonamide (1.0 equiv).
  • Conditions : 0–5°C in tetrahydrofuran/water (2:1), pH 8–9 maintained with sodium bicarbonate.
  • Yield : 70–75%.

Alternative Coupling Strategies

  • DCC-Mediated Coupling : Using N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide improves yield to 80% but requires rigorous drying.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields.

Optimization and Characterization

Purity Enhancement

  • Recrystallization : Ethanol/water (3:1) removes unreacted hydrazine and sulfonamide byproducts.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) achieves >99% purity.

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (DMSO-$$d_6 $$) shows characteristic peaks at δ 2.95 (N,N-diethyl), δ 7.82 (benzenesulfonamide aromatic protons), and δ 10.2 (hydrazine NH).
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 448.56 confirms the molecular formula $$ C{20}H{24}N4O4S_2 $$.

Industrial and Environmental Considerations

Scalability Challenges

  • Diazonium Stability : Large-scale reactions require continuous flow systems to maintain low temperatures.
  • Waste Management : Sulfite reduction generates sulfurous byproducts necessitating neutralization before disposal.

Green Chemistry Approaches

  • Solvent Recycling : Tetrahydrofuran recovery via distillation reduces environmental impact.
  • Catalytic Methods : Palladium-catalyzed coupling minimizes stoichiometric reagent use.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The hydrazinecarbonyl group can be reduced to form hydrazides or amines.

  • Substitution: : The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Hydrazides and amines.

  • Substitution: : Substituted methoxybenzo[d]thiazoles.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide has been investigated for its potential as an anti-cancer agent. The compound's structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

Case Study: Anticancer Activity

A study focused on the synthesis and biological evaluation of sulfonamide derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. These derivatives were shown to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, highlighting their potential in cancer therapy .

Cardiovascular Applications

Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance. This suggests that this compound may also have applications in cardiovascular medicine.

Case Study: Effects on Perfusion Pressure

In an isolated rat heart model, a related sulfonamide compound was shown to decrease coronary resistance and perfusion pressure significantly. The study utilized various theoretical models to evaluate interactions with calcium channels, indicating that modifications in the chemical structure could enhance cardiovascular effects .

Antimicrobial Activity

The compound's structural characteristics allow it to be explored for antimicrobial properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar effects.

Case Study: Antibacterial Efficacy

Research into related sulfonamides has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. These findings suggest that this compound could be developed into a novel antimicrobial agent .

Theoretical Studies and Computational Chemistry

Computational studies have been employed to predict the pharmacokinetic properties of this compound. Tools like SwissADME provide insights into absorption, distribution, metabolism, and excretion (ADME), which are crucial for drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors involved in inflammatory and microbial processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the combination of the benzenesulfonamide and methoxybenzo[d]thiazole groups. Similar compounds include:

  • N,N-diethyl-3-methoxybenzenamine

  • 4-(6-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline

  • N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Biological Activity

N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential as a therapeutic agent.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzenesulfonamide derivatives with hydrazine and substituted benzothiazoles. The structural formula can be represented as follows:

C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

Research findings suggest that the compound induces apoptosis and cell cycle arrest, primarily through the activation of the MAPK/ERK signaling pathway. Notably, it demonstrated an IC50 value of 4 μM against MCF-7 cells, indicating potent antiproliferative effects .

2. Inhibition of Enzymatic Activity

The compound's biological activity also extends to the inhibition of carbonic anhydrase (CA) isozymes, which are critical in various physiological processes and are implicated in tumor progression. The synthesized derivatives exhibited varying degrees of inhibition against hCA I, hCA II, hCA IX, and hCA XII. Compounds with strong inhibition profiles were identified, suggesting that structural modifications can enhance inhibitory activity .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various sulfonamide derivatives, this compound was highlighted for its ability to induce apoptosis in MCF-7 cells through mitochondrial pathways. The activation of caspases was observed, confirming its role in programmed cell death .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrases by related compounds. The study revealed that specific substitutions on the benzothiazole moiety significantly influenced inhibitory potency. For instance, compounds with methoxy groups showed enhanced selectivity towards hCA IX compared to others .

Data Tables

Biological Activity IC50 (μM) Cell Line Mechanism
N,N-Diethyl Compound4MCF-7Apoptosis induction
Related Compound 96HCT-116Cell cycle arrest
Related Compound 198HeLaMAPK/ERK pathway activation

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide?

Methodological Answer:
The compound can be synthesized via condensation reactions between sulfonamide intermediates and hydrazine derivatives. Key steps include:

  • Hantzsch reaction conditions for thiazole ring formation, followed by hydrazine coupling (e.g., refluxing with glacial acetic acid as a catalyst) .
  • Sulfonamide activation : Use of benzenesulfonyl chloride derivatives to introduce the sulfonamide moiety, as demonstrated in analogous sulfonamide-thiazole syntheses .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the final product .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350-1150 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirm hydrazine linkage (NH protons at δ 10-12 ppm) and methoxy group resonance (δ ~3.8 ppm) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns, particularly for the benzenesulfonamide-thiazole scaffold .

Basic: How is the biological activity of this compound initially screened?

Methodological Answer:

  • In vitro assays : Test cardioprotective activity using ischemia-reperfusion models (e.g., Langendorff heart preparations) .
  • Anticancer screening : Employ cell viability assays (MTT/WST-1) against cancer cell lines, with IC₅₀ calculations .
  • Enzyme inhibition : Assess binding to targets like phosphodiesterases via fluorescence polarization or radioligand assays .

Advanced: How can computational methods optimize the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and charge transfer using software like Gaussian or ORCA .
  • Wavefunction analysis (Multiwfn) : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock/Vina) : Simulate binding to biological targets (e.g., NaV1.7 ion channels) to guide structural modifications .

Advanced: How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP quantification to rule out false positives in cytotoxicity) .
  • Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid degradation .
  • Target selectivity profiling : Screen against related isoforms (e.g., NaV1.7 vs. NaV1.5) to confirm specificity .

Advanced: What safety protocols are essential during synthesis?

Methodological Answer:

  • Handling hydrazines : Use fume hoods and PPE due to potential carcinogenicity; neutralize waste with acetic acid .
  • Chlorinated solvents : Replace dichloromethane with ethanol or acetone where possible to reduce toxicity .
  • Emergency procedures : Maintain eyewash stations and sodium bicarbonate for acid spill neutralization .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to study lipophilicity effects .
  • QSAR modeling : Use topological polar surface area (TPSA) and logP values to correlate physicochemical properties with activity .
  • Hardness-softness analysis : Apply Parr-Pearson principles to predict nucleophilic attack sites using absolute electronegativity (χ) and hardness (η) .

Advanced: What analytical challenges arise in characterizing this compound?

Methodological Answer:

  • Hydrazine tautomerism : Use variable-temperature NMR to resolve dynamic equilibria between E/Z configurations .
  • Crystallography : Overcome poor crystal growth by vapor diffusion with DMSO/water mixtures; employ synchrotron sources for weak diffraction .
  • Spectral overlap : Deconvolute IR peaks using second-derivative analysis or 2D-COSY NMR .

Advanced: What alternative synthetic routes exist for scale-up?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction times for condensation steps (e.g., 30 min vs. 4 hours under reflux) .
  • Flow chemistry : Optimize benzenesulfonamide formation using microreactors to enhance yield and reproducibility .
  • Green chemistry : Replace glacial acetic acid with biodegradable catalysts (e.g., p-toluenesulfonic acid) .

Advanced: How do electronic properties influence pharmacological activity?

Methodological Answer:

  • Charge distribution : Calculate Mulliken charges to identify regions prone to hydrogen bonding (e.g., sulfonamide oxygen) .
  • Solvent effects : Simulate solvation with IEFPCM models to predict bioavailability in aqueous environments .
  • Nonlinear optical (NLO) properties : Assess hyperpolarizability (β) to evaluate potential as a photosensitizer .

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